2-((5-Isopropyl-2-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
Description
2-((5-Isopropyl-2-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative featuring a sulfonyl group substituted with a 5-isopropyl-2-methylphenyl moiety. Tetrahydroisoquinolines are heterocyclic compounds with a bicyclic structure, widely studied for their pharmacological and synthetic utility.
Properties
IUPAC Name |
2-(2-methyl-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-14(2)17-9-8-15(3)19(12-17)23(21,22)20-11-10-16-6-4-5-7-18(16)13-20/h4-9,12,14H,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYLEKQDFJZHEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Isopropyl-2-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves a multi-step process:
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the tetrahydroisoquinoline core reacts with a sulfonyl chloride in the presence of a base such as pyridine.
Substitution on the Phenyl Ring: The isopropyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions, using appropriate alkyl halides and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl and methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of sulfides or thiols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
2-((5-Isopropyl-2-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((5-Isopropyl-2-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonyl-Substituted Tetrahydroisoquinolines
2-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
- Structure : Differs in the sulfonyl substituent (4-fluorophenyl vs. 5-isopropyl-2-methylphenyl).
- Properties: Molecular formula inferred as C₁₅H₁₂FNO₂S (exact data unavailable).
- Applications : Sulfonyl groups are common in drug design for enhancing metabolic stability and binding affinity .
4-(2-Methyl-1-phenylpropylidene)-2-((trifluoromethyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
- Structure : Contains a trifluoromethylsulfonyl group, which is more electron-withdrawing than alkyl-substituted sulfonyl groups.
- Properties : HRMS data (m/z 390.1711 [M+H]⁺) and melting point (79–81°C) highlight its stability and crystallinity .
- Comparison : The trifluoromethyl group may confer higher lipophilicity compared to the target compound’s isopropyl-methylphenyl group.
Non-Sulfonyl Tetrahydroisoquinoline Derivatives
Tetrahydroisoquinoline-1-carbonitriles (Methoxyphenyl Substituted)
- Examples: 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile and analogs.
- Properties : Characterized by IR (C≡N stretch ~2200 cm⁻¹), NMR (δ 3.5–4.5 ppm for methoxy protons), and ESI-MS. These compounds exhibit varied physical states (white solids to yellow oils) and melting points, influenced by substituent positioning .
2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
- Structure : Combines trifluoroacetyl and sulfonyl chloride groups.
- Properties: Molecular formula C₁₁H₉ClF₃NO₃S; the sulfonyl chloride group enhances reactivity toward nucleophiles, making it a versatile intermediate .
- Comparison : The dual functionalization contrasts with the target compound’s single sulfonyl group, suggesting divergent synthetic applications.
Data Table: Key Properties of Selected Analogs
*THIQ = Tetrahydroisoquinoline
Biological Activity
2-((5-Isopropyl-2-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the class of sulfonyl isoquinolines. Its unique chemical structure, characterized by a sulfonyl group attached to a tetrahydroisoquinoline core, presents potential for various biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 2-(2-methyl-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline. It has a molecular formula of C19H23NO2S and a molecular weight of 341.46 g/mol. The structural configuration contributes to its distinct chemical properties and biological activities.
| Property | Value |
|---|---|
| IUPAC Name | 2-(2-methyl-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
| Molecular Formula | C19H23NO2S |
| Molecular Weight | 341.46 g/mol |
| CAS Number | 694484-10-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The sulfonyl group may enhance binding affinity to these targets, influencing processes such as inflammation and cell proliferation.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes related to inflammatory pathways.
- Receptor Modulation : It could modulate receptor activity affecting neurotransmission and cellular responses.
- Signaling Pathways : Influences pathways associated with apoptosis and cell survival.
Biological Activities
Research has indicated that this compound exhibits several promising biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This effect is significant for therapeutic applications in conditions like arthritis and other inflammatory diseases.
Neuroprotective Properties
Research indicates that it may offer neuroprotective effects by modulating oxidative stress and apoptosis in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Study 1: Antimicrobial Evaluation
In a recent study evaluating the antimicrobial efficacy of various sulfonyl isoquinolines, this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics, indicating its potential as an alternative antimicrobial agent .
Study 2: Anti-inflammatory Mechanism
A pharmacological study investigated the anti-inflammatory effects of the compound in a rat model of induced inflammation. Results showed a significant reduction in paw edema and levels of inflammatory markers such as IL-1β and COX-2. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues compared to controls .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with other sulfonyl isoquinolines:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Neuroprotective Activity |
|---|---|---|---|
| 2-((5-Isopropyl-2-methylphenyl)sulfonyl)-1,2,3,4-thiophenol | High | Moderate | High |
| 3-Benzylsulfonamide | Moderate | High | Low |
| N-sulfonyl derivatives | Variable | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
